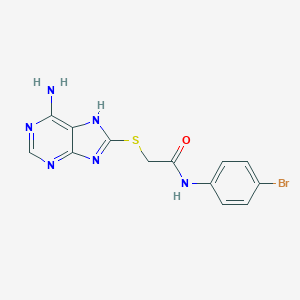![molecular formula C25H27N3O6S B297307 (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B297307.png)
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a thiazolidinedione derivative, which is a class of drugs that have been used to treat type 2 diabetes. However, recent research has shown that this compound has a wide range of potential applications beyond diabetes treatment.
Mechanism of Action
The mechanism of action of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, research has shown that this compound has potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are many potential future directions for research on (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound.
2. Clinical trials to determine the safety and efficacy of this compound in humans.
3. Exploration of the potential therapeutic applications of this compound beyond cancer, neurodegenerative diseases, and inflammation.
4. Development of new synthetic methods to improve the solubility and bioavailability of this compound.
5. Examination of the potential synergistic effects of this compound with other drugs or therapies.
Synthesis Methods
The synthesis of (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-aminothiophenol to form the corresponding Schiff base. This Schiff base is then reacted with ethyl acetoacetate to form the thiazolidinedione derivative.
Scientific Research Applications
Research has shown that (5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has a wide range of potential therapeutic applications. Some of the most promising areas of research include cancer treatment, neurodegenerative diseases, and inflammation.
Properties
Molecular Formula |
C25H27N3O6S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
(5E)-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H27N3O6S/c1-32-19-13-17(14-20(33-2)23(19)34-3)15-21-24(30)28(25(31)35-21)16-22(29)27-11-9-26(10-12-27)18-7-5-4-6-8-18/h4-8,13-15H,9-12,16H2,1-3H3/b21-15+ |
InChI Key |
JAWKIEYDPWHWDI-RCCKNPSSSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B297224.png)
![4-(3-Acetylphenyl)-1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297226.png)
![1,7,8,9-Tetrachloro-4-(4-ethylphenyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297227.png)
![1,7,8,9-Tetrachloro-4-(furan-2-ylmethyl)-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B297228.png)

![N-[4-(benzyloxy)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methoxyanilino}acetamide](/img/structure/B297233.png)
![methyl 2-{8-[bis(4-methylphenyl)methylidene]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl}benzoate](/img/structure/B297234.png)
![2-benzyl-8-[bis(4-methylphenyl)methylidene]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B297235.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B297240.png)
amino]-N-(2,4-dichlorobenzyl)acetamide](/img/structure/B297242.png)
![4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide](/img/structure/B297243.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B297244.png)
![2-{(3-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(1-phenylethyl)acetamide](/img/structure/B297248.png)
![2-{(2-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B297250.png)
